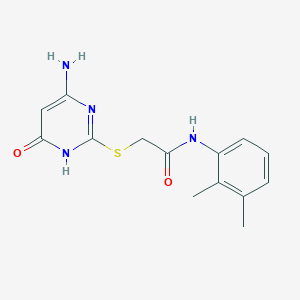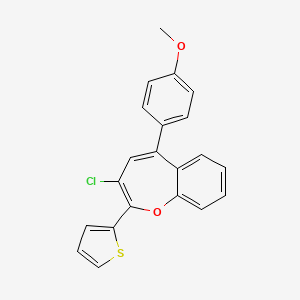![molecular formula C22H25NO4 B11592457 (2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11592457.png)
(2E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE is a synthetic organic compound characterized by its unique structure, which includes methoxy and morpholine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE typically involves a multi-step process. One common route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate compound.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-methoxyacetophenone under basic conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism by which (2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the modulation of their activity.
Pathways Involved: It can influence signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxy functional group and is used in the synthesis of various organic molecules.
Dichloroaniline: An aniline derivative with similar aromatic substitution patterns, used in the production of dyes and herbicides.
Uniqueness
(2E)-3-{4-METHOXY-3-[(MORPHOLIN-4-YL)METHYL]PHENYL}-1-(4-METHOXYPHENYL)PROP-2-EN-1-ONE is unique due to its combination of methoxy and morpholine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and distinguishes it from other similar compounds.
Propriétés
Formule moléculaire |
C22H25NO4 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
(E)-3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-(4-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C22H25NO4/c1-25-20-7-5-18(6-8-20)21(24)9-3-17-4-10-22(26-2)19(15-17)16-23-11-13-27-14-12-23/h3-10,15H,11-14,16H2,1-2H3/b9-3+ |
Clé InChI |
IITWCJAPPMRXEM-YCRREMRBSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)OC)CN3CCOCC3 |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)OC)CN3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{5-(4-chlorophenyl)-1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11592376.png)
![N-[(4-ethylphenoxy)acetyl]tryptophan](/img/structure/B11592389.png)
![2-[(4-Fluorophenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11592391.png)
![(2E)-2-cyano-3-[2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B11592396.png)
![(5Z)-5-(4-tert-butylbenzylidene)-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592399.png)
![1-[6-(3,4-dimethoxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B11592402.png)

![6-(3-aminophenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B11592413.png)
![4-methyl-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzenesulfonohydrazide](/img/structure/B11592416.png)
![3-Benzamido-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide](/img/structure/B11592424.png)

![(3Z)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11592429.png)
![(5Z)-2-phenyl-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11592443.png)
![(2Z)-6-benzyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11592449.png)
